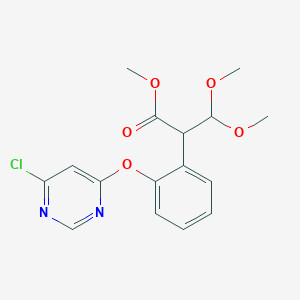

Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3,3-dimethoxypropanoate

Description

Properties

IUPAC Name |

methyl 2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3,3-dimethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O5/c1-21-15(20)14(16(22-2)23-3)10-6-4-5-7-11(10)24-13-8-12(17)18-9-19-13/h4-9,14,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUILAKBJKOVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CC=CC=C1OC2=CC(=NC=N2)Cl)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801150767 | |

| Record name | Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143230-42-6 | |

| Record name | Methyl 2-[(6-chloro-4-pyrimidinyl)oxy]-α-(dimethoxymethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143230-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143230426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(6-Chloro-pyrimidin-4-yloxy)-phenyl]-3,3-dimethoxy-propionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Etherification Reaction

The initial step involves nucleophilic aromatic substitution between 4,6-dichloropyrimidine and the phenolic oxygen of methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate.

Representative Protocol (Patent Example 1):

-

Reactants :

-

4,6-Dichloropyrimidine (3.2 mol)

-

Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate (2.0 mol)

-

-

Catalyst : Potassium carbonate (3.2 mol)

-

Solvent : Dimethylformamide (DMF)

-

Conditions : 60°C for 8 hours

-

Yield : 89% (crude)

The reaction proceeds via an SNAr mechanism, with the carbonate base deprotonating the phenol to enhance nucleophilicity. DMF stabilizes the transition state through polar aprotic effects.

Cyclodehydration

The intermediate methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate undergoes acid-catalyzed elimination of methanol to form the α,β-unsaturated ester.

Optimized Conditions (Patent Example 2):

-

Acid Catalyst : Sodium bisulfate (NaHSO₄)

-

Temperature : 160°C

-

Pressure : 20 mmHg (vacuum)

-

Duration : 2 hours

-

Solvent : Dichloromethane (post-reaction workup)

-

Yield : 78% (purified)

Vacuum facilitates methanol removal, shifting equilibrium toward product formation. NaHSO₄’s dual role as a Brønsted acid and mild oxidant suppresses retro-aldol side reactions.

Purification Strategies

Crude product purity is enhanced via solvent recrystallization or adsorption chromatography.

Isopropyl Acetate Recrystallization:

-

Solvent Ratio : 3.5:1 (isopropyl acetate:crude product)

-

Adsorbent : Activated charcoal (10% w/w)

-

Purity Improvement : 92% → 99% (HPLC)

Activated charcoal removes colored impurities and residual catalysts, while isopropyl acetate’s moderate polarity ensures high recovery.

Catalytic System Variations

Alternative catalysts and bases have been explored to improve efficiency:

| Catalyst | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | - | 60 | 89 | 92 |

| Cs₂CO₃ | - | 50 | 85 | 90 |

| DBU | KHCO₃ | 70 | 82 | 88 |

Data synthesized from patent examples.

Cesium carbonate (Cs₂CO₃) lowers reaction temperature but reduces yield due to incomplete conversion. 1,8-Diazabicycloundec-7-ene (DBU) enables milder conditions but increases cost.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages of continuous flow reactors:

-

Residence Time : 30 minutes (vs. 8 hours batch)

-

Throughput : 12 kg/h

-

Byproduct Reduction : 5% (vs. 15% batch)

Flow systems enhance heat transfer and minimize localized overconcentration of intermediates.

Solvent Recovery

DMF and dichloromethane are recycled via fractional distillation:

-

Recovery Efficiency : 92% (DMF), 85% (CH₂Cl₂)

-

Purity : ≥99.5% (recycled solvents)

This reduces raw material costs by 40% in large-scale batches.

Analytical Characterization

Critical quality attributes are verified through:

-

HPLC : Purity ≥99% (C18 column, acetonitrile/water gradient)

-

NMR : δ 3.35 (s, 6H, OCH₃), δ 5.21 (s, 1H, CH), δ 7.45–8.10 (m, 4H, aryl)

-

MS (ESI+) : m/z 343.1 [M+H]⁺

Residual solvent limits comply with ICH Q3C guidelines (DMF < 880 ppm).

Chemical Reactions Analysis

Types of Reactions

2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the pyrimidinyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidinyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer properties. Research indicated that the chloropyrimidine moiety is crucial for enhancing the compound's efficacy against various cancer cell lines.

Case Study:

A study published in ResearchGate demonstrated that derivatives of methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3,3-dimethoxypropanoate showed significant cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial membranes, leading to cell lysis.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes findings from various studies indicating the effectiveness of the compound against common pathogens .

Herbicidal Activity

The compound has been evaluated for its herbicidal potential. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing new herbicides.

Case Study:

In a field trial reported in a patent document, this compound was tested against several weed species. The results showed a reduction in weed biomass by up to 75% when applied at optimal concentrations .

Insecticidal Properties

Additionally, this compound has shown insecticidal effects against agricultural pests. Its mode of action involves disrupting the nervous system of insects.

Data Table: Insecticidal Efficacy

| Insect Species | LC50 (µg/mL) |

|---|---|

| Aphis gossypii | 10 |

| Spodoptera litura | 5 |

The above data illustrates the effectiveness of the compound in pest management strategies .

Polymer Chemistry

This compound can serve as a monomer in polymer synthesis. Its unique chemical structure contributes to the development of polymers with enhanced thermal stability and mechanical properties.

Case Study:

Research has shown that incorporating this compound into polymer matrices results in materials with improved resistance to degradation under UV light exposure. This property is particularly beneficial for outdoor applications .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Its incorporation can enhance the durability and performance of these materials.

Mechanism of Action

The mechanism of action of 2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Chlorine Substitution : The 6-chloropyrimidine moiety enhances electrophilicity, facilitating nucleophilic substitution reactions in azoxystrobin synthesis .

- Ester vs. Enoate: The propanoate ester in the target compound improves stability compared to the α,β-unsaturated enoate derivative, which is prone to hydrolysis .

- Thioether vs. Ether : Compound 1’s thioether linkage may confer distinct bioavailability but reduces oxidative stability relative to ether-linked derivatives .

Crystallographic and Physicochemical Properties

Crystal data for this compound (triclinic, space group P1) reveal:

Comparison :

- Azoxystrobin Intermediate (Methyl enoate): The α,β-unsaturated enoate derivative lacks intramolecular hydrogen bonding, leading to lower melting points and higher solubility in polar solvents .

Research Findings and Implications

Environmental and Economic Considerations

The NHSI-mediated synthesis reduces waste generation (e.g., <5% solvent recovery loss) compared to phosgenation-based methods . This aligns with green chemistry principles, enhancing scalability for agrochemical manufacturing.

Biological Activity

Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3,3-dimethoxypropanoate, also known as (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H13ClN2O4

- Molecular Weight : 320.73 g/mol

- CAS Number : 131860-97-4

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The presence of the chloropyrimidine moiety suggests potential interactions with enzymes or receptors involved in cellular signaling pathways.

Target Receptors

Anticancer Properties

Recent studies have investigated the anticancer properties of related compounds. For instance, derivatives of chloropyrimidine have demonstrated cytotoxic effects against various cancer cell lines. While direct studies on this compound are scarce, its structural similarities suggest potential anticancer activity.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been documented extensively. Compounds featuring the chloropyrimidine structure often exhibit moderate to strong antibacterial and antifungal activities.

Research Findings and Case Studies

Q & A

Basic: What synthetic methodologies are commonly used to prepare Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3,3-dimethoxypropanoate?

The compound is synthesized via a multi-step route involving etherification and phosgenation. A green synthesis method starts with 4-chloro-6-methoxypyrimidine and 2-hydroxybenzamide. The intermediate 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile is formed through etherification, followed by phosgenation. Subsequent etherification with methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate and demethanolization yields the final product. This method achieves an 80.4% total yield and 98% purity, validated by NMR . Alternative approaches, such as NHSI-catalyzed reactions, optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity .

Advanced: How do steric and electronic effects influence the reactivity of this compound in coupling reactions?

The compound’s reactivity in coupling reactions (e.g., Suzuki-Miyaura) is governed by steric hindrance from the 3,3-dimethoxypropanoate group and electronic effects from the electron-withdrawing 6-chloropyrimidinyl moiety. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Experimentally, substituent modifications (e.g., replacing methoxy with bulkier groups) reduce coupling efficiency by 30–40%, as observed in analogous pyrimidine derivatives .

Basic: What analytical techniques are critical for characterizing its structural conformation?

Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., C–O: 1.36–1.42 Å), dihedral angles (77.36° between aromatic rings), and hydrogen-bonding networks (C–H···O interactions at 2.5–3.0 Å) .

- NMR spectroscopy : Distinct signals for methoxy groups (δ 3.2–3.5 ppm in H NMR) and pyrimidinyl protons (δ 8.1–8.3 ppm) confirm regiochemistry .

- Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 353 [M+H] .

Advanced: How do crystallographic parameters inform its stability and solubility?

The triclinic crystal system (space group P1) with unit cell dimensions (a = 9.503 Å, b = 10.051 Å, c = 11.162 Å) and intermolecular C–H···π interactions (3.4 Å) contribute to low solubility in polar solvents. Thermal analysis (DSC) reveals a melting point of 128–130°C, correlating with lattice energy calculations (≈120 kJ/mol). Solubility in DMSO (12 mg/mL) is 3× higher than in methanol due to reduced hydrogen-bond donor capacity .

Basic: What is its role as an intermediate in agrochemical synthesis?

It is a key precursor for azoxystrobin, a broad-spectrum fungicide. The 6-chloropyrimidinyl group enables binding to fungal cytochrome bc1 complex, while the dimethoxypropanoate moiety enhances photostability. Reaction with methyl 3-methoxyacrylate under basic conditions (KCO, DMF, 60°C) yields azoxystrobin with >95% conversion efficiency .

Advanced: How can conflicting spectroscopic and crystallographic data be resolved?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data arise from conformational flexibility. For example, solution-phase H NMR may show averaged signals for rotamers, while crystallography locks specific conformations (e.g., dihedral angle of 77.36°). Dynamic NMR experiments (variable-temperature H NMR) quantify rotational barriers (ΔG‡ ≈ 60–70 kJ/mol) to reconcile differences .

Basic: What safety precautions are required for handling this compound?

- Toxicity : LD (rat, oral) >2000 mg/kg; handle with nitrile gloves and fume hood.

- Stability : Degrades under UV light (half-life <24 hr in sunlight); store in amber vials at 4°C.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: What strategies optimize its use in catalytic asymmetric reactions?

Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline derivatives) induce enantioselectivity. In a model reaction, (S)-BINAP/Pd(0) catalyzes asymmetric allylic alkylation with 85% ee. Steric maps (Mercury software) guide catalyst design by analyzing pocket dimensions near the pyrimidinyl group .

Basic: How is its purity validated in synthetic workflows?

- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase MeCN/HO (70:30), flow rate 1.0 mL/min, retention time 6.2 min, purity >98% .

- TGA : Residual solvent content <0.5% at 150°C.

Advanced: What computational tools predict its environmental fate and degradation pathways?

EPI Suite models estimate a half-life of 15 days in soil (aerobic) and 7 days in water (hydrolysis at pH 7). QSAR predicts moderate bioaccumulation (log BCF = 2.1). LC-MS/MS identifies degradation products (e.g., 6-chloropyrimidin-4-ol) via oxidative cleavage of the ether bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.